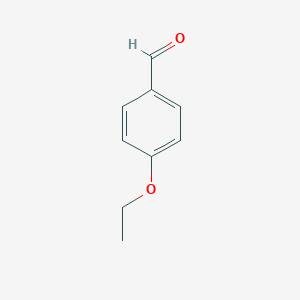

三丁基(3-甲氧基苯基)锡烷

描述

Synthesis Analysis

The synthesis of organotin compounds like Tributyl(3-methoxyphenyl)stannane often involves metalation reactions, where tin interacts with organic moieties to form the desired product. An example is the synthesis of tributyl[(methoxymethoxy)methyl]stannane, an organotin compound, via the interaction of boron trifluoride etherate and (tributylstannyl)methanol, showcasing a similar synthesis pathway that could be adapted for Tributyl(3-methoxyphenyl)stannane (Danheiser et al., 2003).

Molecular Structure Analysis

Organotin compounds exhibit unique molecular structures that significantly influence their reactivity and stability. The molecular structure of such compounds can be deduced from NMR spectroscopy and X-ray crystallography, providing insights into the coordination environment of the tin atom and its interaction with organic ligands. For instance, the synthesis and structure analysis of trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane revealed a heptacoordinate structure around the tin atom, offering a glimpse into the complex structural aspects of organotin chemistry (Kobayashi et al., 2010).

科学研究应用

三氟甲基化杂环化合物合成

一种衍生物三丁基(3,3,3-三氟-1-炔丙基)锡烷用作制备各种三氟甲基化杂环化合物的高效试剂,这些化合物可用作区域选择性引入官能团的构建模块 (Hanamoto, Hakoshima, & Egashira, 2004).

有机合成中的不对称烯丙基化

三丁基-[(2-亚甲基-4,4-二乙氧基)丁基]锡烷用于丁醛的不对称烯丙基化,导致产生旋光活性均烯丙醇,这是合成各种有机化合物的关键步骤 (Masyuk & Mineeva, 2016).

自由基烯丙基化

三丁基[2-(三甲基甲硅烷基)-丙-2-烯基]锡烷作为一种高效试剂,可用于亲核和亲电自由基的烯丙基化 (Renaud, Gerster, & Ribezzo, 1994).

β-咔啉生物碱的合成

另一种衍生物三丁基(1-乙氧基乙烯基)锡烷用作 β-咔啉生物碱合成的 C2 构建模块,导致产生 1-乙酰-β-咔啉、硝海蓝和阿诺蒙汀等化合物 (Bracher & Hildebrand, 1993).

C-2-脱氧-α-和-β-d-吡喃葡萄糖基化合物的合成

三丁基-(2-脱氧-α-和-β-d-吡喃葡萄糖基)锡烷的合成提供了一种制备这些具有显着非对映选择性的化合物的有效方法 (Lesimple, Beau, & Sinaÿ, 1987).

有机锡化合物的制备

三丁基[(甲氧基甲氧基)甲基]锡烷是一种潜在的毒物和有机锡化合物,其制备需要小心处理和采取特定的安全措施 (Danheiser et al., 2003).

作用机制

Target of Action

Tributyl(3-methoxyphenyl)stannane is an organotin compound . Organotin compounds are known to be good radical reducing agents . The primary targets of this compound are organic halides and related groups .

Mode of Action

The compound acts as a source of hydrogen atoms in organic synthesis . It operates via a radical chain mechanism involving the radical Bu3Sn . The radical abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain . This utility as a hydrogen atom donor can be attributed to its relatively weak bond strength .

Biochemical Pathways

The compound is involved in various reactions such as dehalogenation and intramolecular radical cyclization . It is also used in reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .

Pharmacokinetics

Organotin compounds are generally known for their high toxicity and high fat solubility (lipophilicity) . These properties could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the reduction of organic halides to the corresponding hydrocarbon . This process is facilitated by the relatively weak bond strength of the compound, which allows it to act as a hydrogen atom donor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tributyl(3-methoxyphenyl)stannane. For instance, the compound is mildly sensitive to air, decomposing to (Bu3Sn)2O . Additionally, the compound’s high fat solubility could potentially influence its distribution in the body and its interaction with biological targets .

未来方向

属性

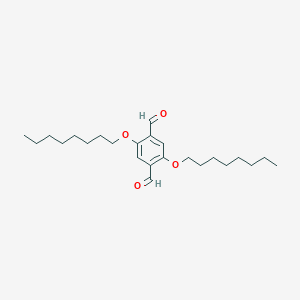

IUPAC Name |

tributyl-(3-methoxyphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBVUAIKGJNFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371605 | |

| Record name | Tributyl(3-methoxyphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122439-11-6 | |

| Record name | Tributyl(3-methoxyphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

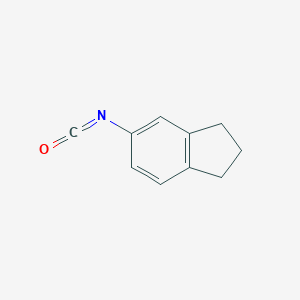

![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)